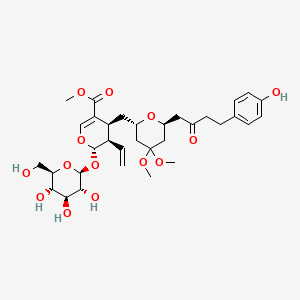
2h-1,6-Methano-1,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,6-Methano-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. It is a derivative of naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,6-Methano-1,7-naphthyridine can be achieved through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment. This method involves grinding the reactants in a mortar at room temperature for 5-7 minutes, yielding 1,2-dihydro[1,6]-naphthyridine derivatives in high yields (90-97%) .
Industrial Production Methods: the principles of green chemistry, such as solvent-free and catalyst-free synthesis, can be applied to scale up the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2H-1,6-Methano-1,7-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the heterocyclic ring, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired product, but typically involve mild temperatures and neutral to slightly acidic pH .
Major Products: The major products formed from the reactions of this compound include various substituted naphthyridine derivatives. These derivatives can exhibit different biological activities and are of interest in medicinal chemistry .
Aplicaciones Científicas De Investigación
2H-1,6-Methano-1,7-naphthyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown potential as an anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant agent . Additionally, it is used in diagnostics, agriculture, and industrial applications .
Mecanismo De Acción
The mechanism of action of 2H-1,6-Methano-1,7-naphthyridine involves its interaction with various molecular targets and pathways. For example, it has been identified as a novel scaffold for the inhibition of c-Met kinase, which is related to cancer activity. The compound can insert a cyclic urea pharmacophore into its skeleton, developing into a class II c-Met kinase inhibitor . This interaction disrupts the signaling pathways involved in cancer cell proliferation and survival.
Comparación Con Compuestos Similares
2H-1,6-Methano-1,7-naphthyridine is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other naphthyridine derivatives such as 1,6-naphthyridine and 1,8-naphthyridine. These compounds also exhibit diverse biological activities, including anticancer, antibacterial, antiviral, and antiproliferative properties . the specific interactions and mechanisms of action of this compound make it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
395071-78-0 |
|---|---|
Fórmula molecular |
C9H8N2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
3,10-diazatricyclo[5.3.1.03,8]undeca-1(11),5,7,9-tetraene |
InChI |
InChI=1S/C9H8N2/c1-2-7-4-8-6-11(3-1)9(7)5-10-8/h1-2,4-5H,3,6H2 |
Clave InChI |
YBZBGLQEOQWCKC-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C3N1CC(=C2)N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
![(2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13830019.png)
![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)

![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)
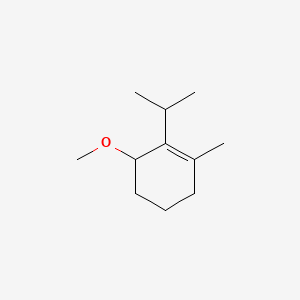
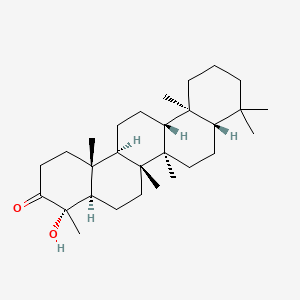
![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)

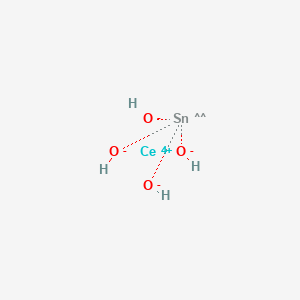
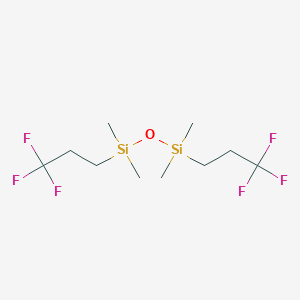
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)
